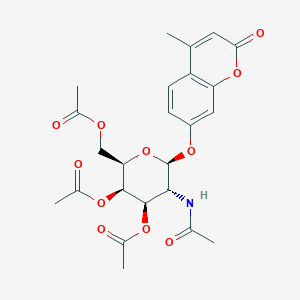
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside is a biochemical compound widely used in the biomedical industry . It serves as a substrate for enzymatic assays, specifically for the detection and measurement of enzymes involved in glycosylation processes . This compound exhibits immense intricacy and its fluorigenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside involves the acetylation of an adduct, reduction of the resulting crude O-acetyloxime with borane in oxolane, and acetylation to give the 3,4,6-tri-O-acetyl derivative .Molecular Structure Analysis
The molecular formula of this compound is C24H27NO11 . The IUPAC name is [(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
This compound acts as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 505.5 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count are also available in the PubChem database .Scientific Research Applications
Enzyme Activity Assays
This compound serves as a fluorogenic substrate for enzymes like β-hexosaminidases . Upon enzymatic cleavage, it releases 4-methylumbelliferone, which exhibits fluorescence that can be quantified. This property is crucial for measuring enzyme activity in research related to neurodegenerative disorders such as Tay-Sachs disease .
Glycosylation Process Studies
It acts as a substrate in enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes . These studies are essential for understanding protein function and the development of therapeutic interventions for diseases caused by glycosylation defects.
Chitinase Activity Research
The compound is used to study chitinase activity, which is significant in understanding carbohydrate metabolism enzymes . Chitinases play a role in the natural degradation of chitin, a component of the cell walls of fungi and the exoskeletons of insects.
Biomedical Research
Due to its fluorigenic substrate properties, it is indispensable in biomedical research, particularly in the study of enzymes related to carbohydrate metabolism . This application is vital for developing new diagnostic methods and treatments for metabolic disorders.
Neuroscientific Research
In neuroscience, the compound is used to investigate lysosomal storage diseases, where its role as a substrate for specific enzymes allows for the study of disease mechanisms at the molecular level .
Pharmaceutical Development
The fluorescence properties of the compound make it a valuable tool in the development of pharmaceuticals. It helps in the screening of compounds that can modulate enzyme activity, which is a critical step in drug discovery .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .
Mode of Action
This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .
Biochemical Pathways
The compound is involved in the glycosylation processes . It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in these processes . The enzymatic functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .
Pharmacokinetics
Itsfluorogenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .
Result of Action
The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent molecule . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing and studying diseases such as G M2 gangliosidoses and Tay-Sachs disease , which are characterized by defects in the α subunit of β-hexosaminidase .
Action Environment
The fluorescence of 4-MU, the product of the enzymatic cleavage of this compound, is pH-dependent . It has excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .
Future Directions
Given its role as a substrate in enzymatic assays, this compound has potential applications in biomedical research, particularly in studying chitinase activity and carbohydrate metabolism enzymes . It may also find utility in assays dedicated to understanding the pathogenesis of diverse ailments, including fungal infections and inflammatory disorders .
properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-PFKOEMKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


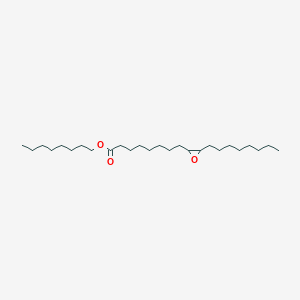

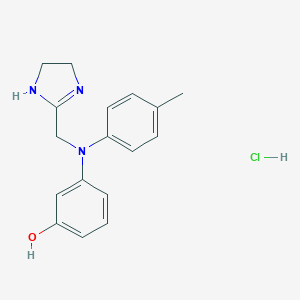

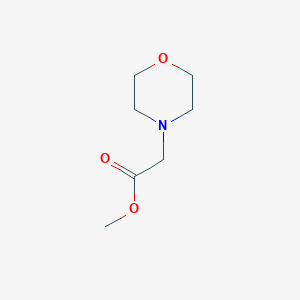
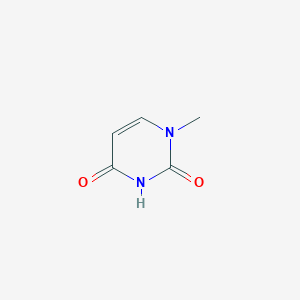
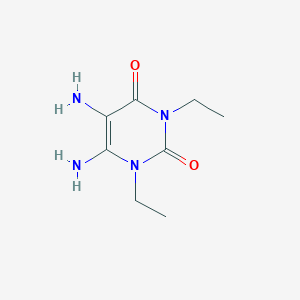

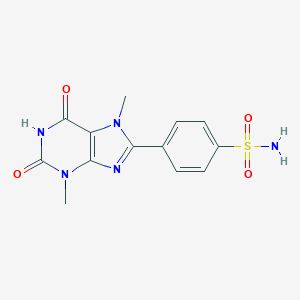
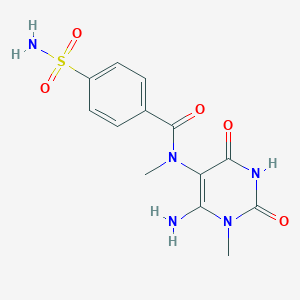
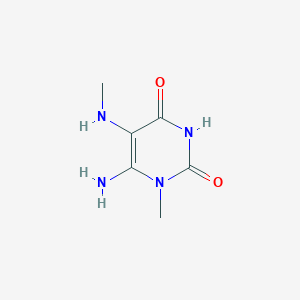
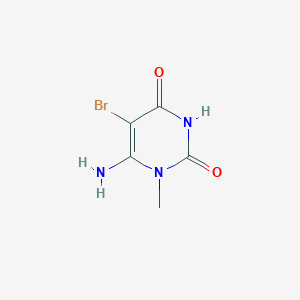
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)